
アミノフルオレン-dG
説明
Synthesis Analysis
The synthesis of N-(Deoxyguanosin-8-yl)-2-aminofluorene involves the metabolic activation of 2-aminofluorene, where enzymes such as cytochrome P450 convert 2-aminofluorene to its N-hydroxy derivative, which can then form DNA adducts either directly or after further metabolic processing. The ultimate carcinogen, N-acetoxy-N-acetyl-2-aminofluorene, reacts with deoxyguanosine to form dG-C8-AF, which can be further processed to remove the acetyl group, yielding the final adduct (Mallesha, Kumar, & Rangappa, 2004).
Molecular Structure Analysis
The molecular structure of dG-C8-AF is characterized by the covalent attachment of the aminofluorene moiety to the C8 position of deoxyguanosine. This modification significantly alters the conformational dynamics of the DNA, potentially leading to mispairing and mutations during DNA replication. The structure and dynamic properties of these adducts have been explored using techniques such as NMR spectroscopy, revealing a preference for the syn conformation which impacts DNA's helical structure and its interaction with polymerases and repair enzymes (Evans, Miller, & Beland, 1980).
Chemical Reactions and Properties
The formation of dG-C8-AF involves a series of chemical reactions starting from the metabolic activation of 2-aminofluorene to its N-hydroxy derivative, followed by esterification and eventual covalent binding to DNA. The presence of dG-C8-AF in DNA can lead to significant biological consequences, including the induction of mutations and initiation of carcinogenesis. The reaction kinetics and the influence of enzymatic processes on the formation of this adduct are critical for understanding its role in carcinogenicity.
Physical Properties Analysis
The physical properties of dG-C8-AF, such as its stability in DNA, its fluorescence characteristics, and its interaction with the DNA duplex, are essential for detecting and quantifying this adduct in biological samples. For example, the fluorescence emission properties of dG-C8-AF are distinct and have been used to study its conformational dynamics and interactions within DNA (Van Houte et al., 1990).
科学的研究の応用
DNA付加物の発光レポーター
アミノフルオレン-dGは、2-アセチルアミノフルオレンDNA(AAF-dG)付加物のレポーターとして使用されてきました {svg_1}. この研究は、アリールアミン-DNA付加物の認識のための発光オン・オフ複合体の設計において、補助配位子の変調が重要な役割を果たす可能性があることを示しています {svg_2}. この用途は、これらの分子をDNA欠損プローブとして使用する上での洞察を提供し、細胞ベースのアッセイに拡張することができます {svg_3}.
コンフォメーション依存性病変バイパス
This compound付加物は、コンフォメーション依存性病変バイパスについて研究されてきました {svg_4}. これらの病変は、環境汚染物質である2-ニトロフルオレンに由来し、2つの重要なコンフォマーの配列依存的な混合物を採用しています。主溝結合(B)および塩基置換スタック(S) {svg_5}. この研究は、5mCがバルキーなDNA損傷のバイパス効率にどのように影響するかについての新しいコンフォメーション的洞察を提供します {svg_6}.
化学発がんモデル
This compound付加物は、アリールアミンとニトロアリーンの化学発がんのモデルとして広く研究されています {svg_7}. それらは、配列依存的なBとSのコンフォメーションの混合物を採用します {svg_8}. この研究は、これらの化学物質の変異原性および発がん性の意味を理解するのに役立ちます。
DNA損傷認識
This compound付加物は、早期の癌診断のためにDNA病変を認識できる分子の開発に使用されています {svg_9}. これらの付加物はDNAに共有結合的に結合し、前変異原性病変を生成します {svg_10}. これらの病変の認識は、最終的に癌につながる可能性のある欠陥イベントを防ぐために不可欠です {svg_11}.
変異誘発の研究
This compound付加物は、変異誘発の研究に使用されています {svg_12}. これらの付加物は異なるコンフォメーションを持ち、配列依存的な方法で点変異とフレームシフト変異を誘発します {svg_13}. これは、変異によって発生する遺伝子変化を理解するのに役立ちます。
エピジェネティックな配列コンテキスト
This compound付加物は、エピジェネティックな配列コンテキストで研究されてきました {svg_14}. DNA病変の配列コンテキストは、その構造的特徴、特にコンフォメーションの不均一性とそれに続く毒性に大きく影響します {svg_15}. この研究は、配列コンテキストがDNA付加物の構造的特徴と修復にどのように影響するかについての洞察を提供します {svg_16}.
作用機序
Target of Action
Aminofluorene-dG, also known as N-(Deoxyguanosin-8-yl)-2-aminofluorene or DG-8-AF, primarily targets DNA . It forms a major and persistent lesion in DNA, specifically at the C8 position of guanine bases . This adduct formation is a key step in the compound’s interaction with its target .
Mode of Action
The compound interacts with DNA by forming an adduct, which is a product of direct addition of two molecules . The adduct in solution induces a sequence-dependent equilibrium between the external binding B-type (B) and base-displaced stacked (S) conformers . The conformation of the adduct is differentially modulated by DNA structure, DNA polymerase, and the presence of an incoming nucleoside triphosphate .
Biochemical Pathways
The compound affects the DNA replication and repair pathways . The formation of the adduct can lead to mutations during DNA replication . Several DNA repair mechanisms, such as the nucleotide excision repair pathway and the base excision repair pathway, typically remove such bulky DNA lesions .
Pharmacokinetics
It is known that the compound is metabolically activated in vivo to produce the dna adduct
Result of Action
The formation of the Aminofluorene-dG adduct can lead to mutations during DNA replication . These mutations can be point mutations or frameshift mutations, depending on the sequence context . The adduct weakens the binding of DNA polymerase in the presence of correct dCTP .
Action Environment
The action of Aminofluorene-dG can be influenced by various environmental factors. For example, the sequence context of the DNA can influence the structural characteristics and repair of the adduct . The presence of 5-methylcytosine (5mC) in the sequence context can influence the bypass efficiency of the bulky DNA damage .
生化学分析
Biochemical Properties
N-(Deoxyguanosin-8-yl)-2-aminofluorene interacts with various enzymes, proteins, and other biomolecules. It is known to form adducts with DNA, specifically with deoxyguanosine residues . This interaction involves the formation of a covalent bond between the compound and the DNA molecule, which can lead to changes in the DNA structure and potentially influence its function .
Cellular Effects
The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene on cells are primarily related to its interaction with DNA. This compound can cause mutations, which may lead to changes in gene expression and cellular metabolism . It can also influence cell signaling pathways, potentially leading to changes in cell function .
Molecular Mechanism
N-(Deoxyguanosin-8-yl)-2-aminofluorene exerts its effects at the molecular level through its interaction with DNA. It forms adducts with deoxyguanosine residues in DNA, which can lead to mutations . These mutations can result in changes in gene expression, potentially influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can change over time. For example, the formation of DNA adducts can lead to mutations over time . Additionally, this compound may have long-term effects on cellular function, as changes in gene expression can have lasting impacts .
Dosage Effects in Animal Models
The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can vary with different dosages in animal models. At high doses, this compound can cause significant DNA damage and lead to mutations
Metabolic Pathways
N-(Deoxyguanosin-8-yl)-2-aminofluorene is involved in metabolic pathways related to DNA damage and repair. It is formed from N-Hydroxy-PhIP, a reactive intermediate in the metabolic peroxidation of the carcinogen benzidine . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
N-(Deoxyguanosin-8-yl)-2-aminofluorene is transported and distributed within cells and tissues through its interactions with DNA. It forms adducts with deoxyguanosine residues in DNA, which can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of N-(Deoxyguanosin-8-yl)-2-aminofluorene is primarily in the nucleus, due to its interaction with DNA . This interaction can influence the activity and function of the compound, potentially leading to changes in cellular function .
特性
IUPAC Name |
2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQNJYFBAYPNG-RCCFBDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993823 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73051-69-1 | |
| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





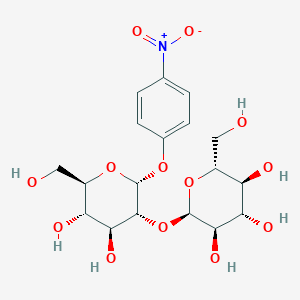

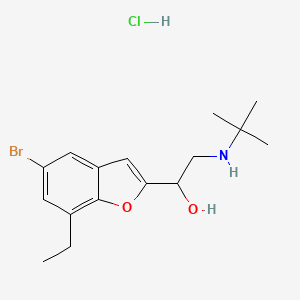

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
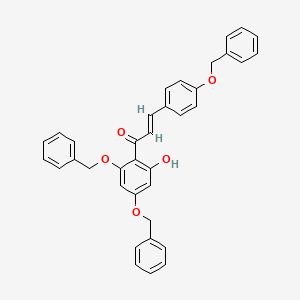
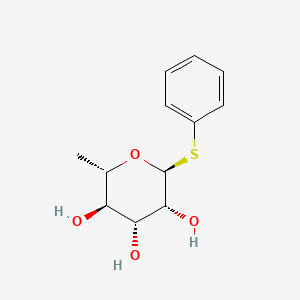
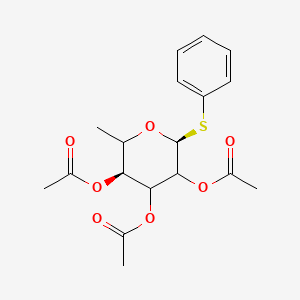
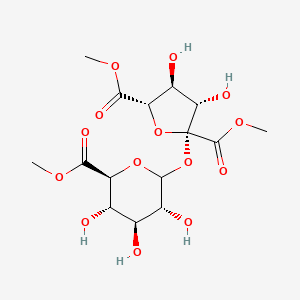
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)